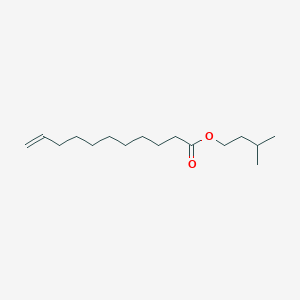

Isopentyl undec-10-enoate

Description

Structure

3D Structure

Properties

CAS No. |

10214-27-4 |

|---|---|

Molecular Formula |

C16H30O2 |

Molecular Weight |

254.41 g/mol |

IUPAC Name |

3-methylbutyl undec-10-enoate |

InChI |

InChI=1S/C16H30O2/c1-4-5-6-7-8-9-10-11-12-16(17)18-14-13-15(2)3/h4,15H,1,5-14H2,2-3H3 |

InChI Key |

DMSGZRWAESVGIP-UHFFFAOYSA-N |

SMILES |

CC(C)CCOC(=O)CCCCCCCCC=C |

Canonical SMILES |

CC(C)CCOC(=O)CCCCCCCCC=C |

Other CAS No. |

10214-27-4 |

Origin of Product |

United States |

Synthetic Methodologies for Isopentyl Undec 10 Enoate and Analogues

Conventional Esterification Approaches for Undecenoate Esters

The most common and well-established method for synthesizing esters is through the direct reaction of a carboxylic acid with an alcohol, a process known as esterification. For isopentyl undec-10-enoate (B1210307), this involves the reaction of undec-10-enoic acid with isopentyl alcohol.

Fischer-Speier esterification, or simply Fischer esterification, is a cornerstone of organic synthesis for the preparation of esters. thermofisher.com This method involves the acid-catalyzed reaction between a carboxylic acid and an alcohol. thermofisher.comwvu.edu While specific literature detailing the Fischer esterification of isopentyl undec-10-enoate is sparse, the synthesis of its close analogue, isopentyl acetate (B1210297) (banana oil), from isopentyl alcohol and acetic acid is extensively documented and serves as a representative protocol. thermofisher.comwvu.edu

A typical laboratory procedure for a reaction analogous to the synthesis of this compound would involve refluxing a mixture of undec-10-enoic acid and an excess of isopentyl alcohol with a catalytic amount of a strong acid. thermofisher.com The reaction is heated for a set period to reach equilibrium, after which the product is isolated and purified. Purification often involves washing the crude product with a sodium bicarbonate solution to neutralize the acid catalyst and any unreacted carboxylic acid, followed by distillation to obtain the pure ester. thermofisher.comwvu.edu

Table 1: Typical Reaction Parameters for Fischer Esterification of Isopentyl Esters

| Parameter | Typical Condition | Purpose |

| Reactants | Carboxylic Acid, Alcohol | Formation of the ester |

| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) or Phosphoric Acid (H₃PO₄) | To protonate the carbonyl group and increase reaction rate. |

| Reactant Ratio | Excess of one reactant (e.g., alcohol) | To shift the reaction equilibrium towards the products (Le Chatelier's Principle). |

| Temperature | Reflux | To increase the reaction rate without loss of volatile reactants or products. |

| Reaction Time | 45-60 minutes or longer | To allow the reaction to approach equilibrium. |

| Work-up | Washing with NaHCO₃ solution, followed by water and brine | To neutralize excess acid and remove water-soluble impurities. |

| Purification | Distillation | To isolate the pure ester from unreacted starting materials and byproducts. |

This table presents generalized conditions based on the well-documented synthesis of isopentyl acetate, which is analogous to the synthesis of this compound. thermofisher.comwvu.edu

Acid-catalyzed synthetic routes for this compound are fundamentally based on the principles of Fischer esterification. The primary role of the acid catalyst is to facilitate the nucleophilic attack of the alcohol on the carboxylic acid. Various strong protic acids can be employed for this purpose, with sulfuric acid being one of the most common due to its efficacy and low cost. thermofisher.com Phosphoric acid is another viable option. wvu.edu

The synthesis of 2-methylbutyl undec-10-enoate, an isomer of this compound, is described as the esterification of 10-undecenoic acid with 2-methylbutanol, a reaction that can be catalyzed by acid catalysts to improve the yield. In industrial settings, continuous flow processes with optimized reaction conditions and advanced catalysts are often used to enhance production efficiency.

The general reaction scheme for the acid-catalyzed synthesis of this compound is as follows:

CH₂=CH(CH₂)₈COOH + (CH₃)₂CHCH₂CH₂OH ⇌ CH₂=CH(CH₂)₈COO-CH₂CH₂CH(CH₃)₂ + H₂O (Undec-10-enoic Acid + Isopentyl Alcohol ⇌ this compound + Water)

The reaction is typically carried out under reflux to ensure a sufficient reaction rate. Post-reaction, the mixture is cooled, and the ester is separated from the aqueous layer. The organic layer is then washed to remove the acid catalyst and any remaining undec-10-enoic acid before final purification by distillation. thermofisher.comwvu.edu

Green Chemistry Principles in Unsaturated Ester Synthesis

In recent years, there has been a significant shift towards the development of more environmentally benign chemical processes. The synthesis of unsaturated esters like this compound is no exception, with research focusing on the use of sustainable catalysts and methods to minimize waste.

The development of heterogeneous and reusable catalysts is a key aspect of green chemistry, as it simplifies product purification and reduces waste. For the synthesis of unsaturated esters, several green catalytic systems have been investigated.

One promising approach involves the use of solid acid catalysts. For example, a dried Dowex H+/NaI system has been shown to be effective for the esterification of various carboxylic acids, including 10-undecenoic acid, under mild conditions. nih.govacs.org This method often allows for high conversion rates at room temperature, significantly reducing the energy input compared to traditional reflux methods. nih.govacs.org The synthesis of 10-undecenoic acid methyl ester was achieved with a 77% yield using this system. nih.govacs.org

Another green catalytic approach is the use of polymer-grafted quaternary ammonium (B1175870) salts as phase transfer catalysts. These catalysts have been successfully employed in the synthesis of a series of unsaturated esters from sodium carboxylates and alkenyl halides in water, with yields ranging from 78.2% to 96.0%. A key advantage of this system is the ability to recycle and reuse the catalyst multiple times without a significant loss of activity.

The use of ultrasound-assisted synthesis has also been explored as a green method for producing aliphatic esters of 10-undecylenic acid. This technique can lead to higher yields in shorter reaction times compared to conventional heating methods.

Table 2: Comparison of Catalytic Systems for the Synthesis of Undecenoate Esters

| Catalytic System | Description | Advantages |

| Dowex H+/NaI | A solid acid ion-exchange resin used with a sodium iodide co-catalyst. nih.govacs.org | Mild reaction conditions (often room temperature), high yields, and ease of catalyst removal by filtration. nih.govacs.org |

| Polymer-grafted Quaternary Ammonium Salts | A phase transfer catalyst immobilized on a polymer support. | Recyclable and reusable catalyst, use of water as a solvent, high product yields. |

| Ultrasound-assisted Synthesis | The use of ultrasonic waves to promote the reaction. | Shorter reaction times and increased yields compared to conventional methods. |

Waste minimization in chemical synthesis aligns with the core principles of green chemistry, such as atom economy and the reduction of derivatives. In the context of this compound synthesis, several strategies can be employed.

The use of reusable heterogeneous catalysts, such as the Dowex resins and polymer-grafted catalysts mentioned previously, is a primary strategy for waste reduction. nih.govacs.org These catalysts can be easily separated from the reaction mixture by filtration, eliminating the need for extensive work-up procedures that generate aqueous waste from neutralization steps.

Solvent selection also plays a crucial role. While some green methods utilize water as a solvent, others aim for solvent-free conditions. For instance, in the synthesis of fatty acid methyl esters (FAMEs) from waste cooking oil, the use of solid catalysts can facilitate reactions under solvent-free or reduced-solvent conditions, thereby minimizing volatile organic compound (VOC) emissions and solvent waste.

Biocatalytic and Enzymatic Synthesis of Fatty Acid Esters

Biocatalysis, particularly the use of enzymes, offers a highly selective and environmentally friendly alternative to conventional chemical synthesis. Lipases are the most commonly used enzymes for esterification reactions due to their ability to function in non-aqueous environments and their broad substrate specificity.

The enzymatic synthesis of esters from 10-undecenoic acid has been successfully demonstrated. For instance, the esterification of 10-undecenoic acid with 2-hydroxyethyl methacrylate (B99206) (HEMA) has been achieved with up to 100% conversion using immobilized lipases such as Novozym 435. A significant advantage of this enzymatic process is the minimization of by-product formation and the ability to reuse the immobilized enzyme for multiple reaction cycles with sustained high conversion rates.

Similarly, the enzymatic synthesis of arbutin (B1665170) undecylenic acid ester has been accomplished using an alkaline protease from Bacillus subtilis. This highlights the potential of various enzymes in catalyzing the esterification of undecylenic acid.

The general advantages of using biocatalysts like lipases for the synthesis of fatty acid esters include:

High Selectivity: Enzymes can be highly chemo-, regio-, and stereoselective, leading to purer products and reducing the need for complex purification steps.

Mild Reaction Conditions: Enzymatic reactions are typically carried out at or near room temperature and atmospheric pressure, which reduces energy consumption and the risk of side reactions.

Environmental Friendliness: Biocatalysis avoids the use of harsh and often toxic chemical catalysts and solvents.

Reusability: Immobilized enzymes can be easily recovered and reused, making the process more cost-effective and sustainable.

The biocatalytic approach represents a significant advancement in the sustainable production of fatty acid esters like this compound, aligning with the growing demand for green and efficient chemical manufacturing processes.

Lipase-Catalyzed Esterification Processes for this compound Analogues

Biocatalysis, particularly using lipases, presents a highly specific and environmentally favorable alternative to traditional chemical catalysis for ester synthesis. mdpi.com Lipases (EC 3.1.1.3) are widely used for converting oleochemicals due to their ability to function under mild conditions, reducing energy consumption and handling feedstocks with high free fatty acid content. mdpi.com The enzymatic synthesis of undec-10-enoate esters and analogous flavor esters like isoamyl butyrate (B1204436) has been demonstrated, showcasing the versatility of this approach. nih.govnih.gov

The most effective and commonly used biocatalyst for these transformations is the immobilized lipase (B570770) from Candida antarctica (CALB). nih.govbeilstein-journals.org This enzyme exhibits high selectivity, especially for primary hydroxyl groups, preventing unwanted side reactions. beilstein-journals.org The esterification is typically performed via transesterification of an activated acyl donor, such as a vinyl or methyl ester of undec-10-enoic acid, with the corresponding alcohol. For instance, the synthesis of 5'-O-monoesters of 6-azauridine (B1663090) was achieved with high conversion and regioselectivity using vinyl undec-10-enoate and CALB. nih.gov The reaction conditions, including solvent, temperature, and substrate molar ratio, are crucial for optimizing the reaction rate and yield. nih.gov While direct lipase-catalyzed synthesis of this compound is not extensively detailed, the successful synthesis of isoamyl acetate and other short-chain flavor esters using recombinant lipases in organic media highlights the potential for this method. nih.gov

Key findings from studies on lipase-catalyzed esterification of related compounds are summarized below.

Table 1: Lipase-Catalyzed Synthesis of Undec-10-enoate Analogues and Related Esters

| Acyl Donor | Acyl Acceptor | Lipase Source | Reaction Medium | Temp. (°C) | Conversion/Yield | Reference |

|---|---|---|---|---|---|---|

| Vinyl undec-10-enoate | 6-Azauridine | Candida antarctica (CALB) | Anhydrous Acetone | 50 | 99.0% | nih.gov |

| Glyceryl triacetate | Isoamyl alcohol | Recombinant E. coli (LipIAF5-2) | Fluidized Bed Reactor | 40 | ~100% | nih.gov |

| Butyric acid | Isoamyl alcohol | Immobilized Lipase (Lipozyme) | n-Heptane | - | - | nih.gov |

Whole-Cell Biotransformations for Terminally Functionalized Fatty Acid Esters

Whole-cell biocatalysis offers a robust alternative to using isolated enzymes, as it circumvents the costly processes of enzyme purification and immobilization and provides inherent cofactor regeneration systems. mdpi.com This strategy is particularly effective for the synthesis of terminally functionalized fatty acid esters, which are valuable building blocks for polymers and other specialty chemicals. researchgate.net

Recombinant microorganisms, typically Escherichia coli, are engineered to express specific enzyme systems capable of regioselective oxidation of fatty acids and their esters. researchgate.netnih.gov For example, E. coli W3110 expressing the alkane monooxygenase AlkBGT from Pseudomonas putida GPo1 has been successfully used for the ω-oxyfunctionalization of fatty acid methyl esters. researchgate.net This system can specifically hydroxylate the terminal (ω) carbon of medium-chain fatty acid esters. researchgate.net Research has demonstrated high yields for the conversion of nonanoic acid methyl ester to 9-hydroxynonanoic acid methyl ester. researchgate.net

Further biotransformations can convert these terminal alcohols into aldehydes and dicarboxylic acids. nih.govacs.org A recombinant E. coli expressing a cascade of six enzymes, including oleate (B1233923) hydratase and various dehydrogenases and monooxygenases, was able to convert plant oils and fatty acid methyl esters into valuable C9 chemicals like n-nonanoic acid and 1,9-nonanedioic acid (azelaic acid). nih.gov Similarly, Candida tropicalis has been utilized for the direct biotransformation of nonanoic acid into azelaic acid with high molar yields. acs.org These processes showcase the potential for producing a variety of terminally functionalized esters from renewable feedstocks. nih.gov

Table 2: Whole-Cell Biotransformation of Fatty Acids and Esters

| Substrate | Biocatalyst | Key Enzyme(s) | Product | Yield/Concentration | Reference |

|---|---|---|---|---|---|

| Nonanoic acid methyl ester | Recombinant E. coli W3110 | Alkane monooxygenase (AlkBGT) | 9-Hydroxynonanoic acid methyl ester | 95% | researchgate.net |

| Olive Oil | Recombinant E. coli | Multi-enzyme cascade | n-Nonanoic acid, Azelaic acid | 4.3 mM | nih.gov |

| Nonanoic acid | Candida tropicalis | ω-Oxidation pathway | Azelaic acid | 30.1 g/L | acs.org |

Advanced Synthetic Strategies and Derivatization of Undec-10-enoates

Beyond biocatalysis, various chemical methods are employed for the synthesis and modification of undec-10-enoate esters, offering pathways to custom-designed molecules and chiral compounds.

Custom Synthesis Techniques for this compound

Custom synthesis allows for the production of specific chemical entities that are not commercially available, tailored to the needs of research and development. sichem.dethermofisher.com For this compound, this typically involves the direct esterification of 10-undecenoic acid with isopentyl alcohol (also known as isoamyl alcohol or 3-methyl-1-butanol).

A common laboratory and industrial method is Fisher esterification, where the carboxylic acid and alcohol are reacted in the presence of an acid catalyst. Alternatively, transesterification of a more reactive undec-10-enoate ester, such as methyl or ethyl undec-10-enoate, with isopentyl alcohol can be employed. acs.orgnih.gov This approach often requires catalysts to achieve high conversion rates. acs.org For instance, highly active (cyclopentadienyl)titanium trichloride (B1173362) complexes have been shown to effectively catalyze the transesterification of methyl 10-undecenoate with various alcohols at elevated temperatures. acs.org Similarly, a recyclable copper-deposited vanadium pentoxide (V₂O₅) catalyst has been used for the transesterification of ethyl-10-undecenoate. nih.gov These methods provide efficient routes to produce specific undec-10-enoate esters that can serve as monomers for bio-based polyesters or as fine chemicals. acs.orgnih.gov

Chiral Synthesis and Resolution Considerations for this compound

The synthesis of chiral molecules, which are non-superimposable mirror images (enantiomers), is critical in many fields, as different enantiomers can have distinct biological activities. this compound is achiral. However, chirality can be introduced into its analogues by modifying either the fatty acid or the alcohol component. For example, synthesizing an ester from undec-10-enoic acid and a chiral alcohol like (R)- or (S)-2-methyl-1-butanol would result in a chiral product. Alternatively, a chiral center could be introduced onto the undec-10-enoate backbone itself.

Methods for obtaining single enantiomers include asymmetric synthesis and chiral resolution. wikipedia.org

Asymmetric Synthesis: This approach aims to create a specific enantiomer directly. One strategy involves using a chiral auxiliary, a chiral molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. For instance, the synthesis of (R)- and (S)-2-methylundec-10-en-1-ol has been achieved by acylating a chiral oxazolidinone auxiliary with undec-10-enoic acid, followed by diastereoselective methylation and reductive cleavage of the auxiliary. researchgate.net A similar strategy could be envisioned for creating other chiral derivatives.

Chiral Resolution: This process separates a racemic mixture (a 50:50 mixture of both enantiomers) into its constituent enantiomers. wikipedia.org A common method is the crystallization of diastereomeric salts, where the racemic mixture is reacted with a chiral resolving agent (e.g., tartaric acid) to form diastereomers, which have different physical properties and can be separated by crystallization. wikipedia.orgnih.gov Another powerful technique is chiral column chromatography, which uses a chiral stationary phase to separate the enantiomers based on their differential interactions. wikipedia.org Dynamic kinetic resolution (DKR) is an advanced method that combines rapid racemization of the undesired enantiomer with a kinetic resolution step, theoretically allowing for a 100% yield of the desired enantiomer. princeton.edu

These strategies provide a robust toolbox for accessing specific, optically active undec-10-enoate derivatives for advanced applications.

Reaction Mechanisms and Pathways Involving Isopentyl Undec 10 Enoate

Nucleophilic Acyl Substitution Mechanisms in Ester Formation

The most common laboratory synthesis of esters like isopentyl undec-10-enoate (B1210307) is the Fischer esterification, a classic example of a nucleophilic acyl substitution reaction. thermofisher.comthermofisher.com This acid-catalyzed process involves the reaction of a carboxylic acid (undec-10-enoic acid) with an alcohol (isopentyl alcohol). weebly.comlumenlearning.com The reaction is reversible, and to achieve a high yield of the ester product, an excess of one reactant, typically the less expensive one, is used to shift the equilibrium according to Le Chatelier's Principle. weebly.comlibretexts.org

The mechanism proceeds through several distinct steps:

Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen of undec-10-enoic acid by a strong acid catalyst, such as sulfuric acid. This step increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack. libretexts.orglibretexts.org

Nucleophilic Attack : The weakly nucleophilic isopentyl alcohol attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate, which is cationic under the acidic reaction conditions. libretexts.orgyoutube.com

Proton Transfer : A proton is transferred from the oxonium ion (the original alcohol's oxygen) to one of the hydroxyl groups. This converts a hydroxyl group into a neutral water molecule, which is an excellent leaving group. thermofisher.com

Elimination of Water : The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the water molecule. youtube.com

Deprotonation : The final step is the deprotonation of the carbonyl oxygen, which regenerates the acid catalyst and yields the final ester product, isopentyl undec-10-enoate. thermofisher.comlibretexts.org

Mechanisms of Biocatalytic Transformations of Unsaturated Esters

Biocatalysis, particularly using enzymes like lipases, offers a green alternative for ester synthesis under mild conditions. mdpi.comdokumen.pub Lipases are highly efficient biocatalysts for esterification reactions, including the synthesis of flavor esters such as isoamyl acetate (B1210297), which shares its alcohol moiety with this compound. mdpi.comunimi.it The enzymatic synthesis of this compound from undec-10-enoic acid and isopentyl alcohol proceeds via a mechanism distinct from acid catalysis.

The lipase-catalyzed mechanism typically follows a two-step ping-pong bi-bi model involving an acyl-enzyme intermediate:

Acylation : The catalytic triad (B1167595) (commonly Ser-His-Asp) in the lipase's active site is responsible for the catalytic activity. The serine hydroxyl group acts as a nucleophile, attacking the carbonyl carbon of the undec-10-enoic acid. This forms a tetrahedral intermediate which then collapses, releasing water and forming a covalent acyl-enzyme intermediate.

Deacylation : The isopentyl alcohol then enters the active site and acts as a nucleophile, attacking the carbonyl carbon of the acyl-enzyme complex. This second tetrahedral intermediate collapses, releasing the this compound ester and regenerating the free enzyme for the next catalytic cycle.

This enzymatic process is highly selective and occurs under mild temperature and pH conditions, preserving the integrity of the unsaturated bond in the undec-10-enoate chain. mdpi.com Research has also demonstrated chemo-enzymatic approaches where carboxylic acids are first reduced to aldehydes by a carboxylic acid reductase (CAR) enzyme, followed by a chemical reaction like the Wittig reaction to produce α,β-unsaturated esters. d-nb.infobeilstein-journals.orgnih.govresearchgate.net While this specific pathway does not directly produce this compound, it highlights the potential of combining biological and chemical steps to transform fatty acids into various unsaturated ester products.

Olefinic Moiety Reactivity in Undec-10-enoate Esters: Addition and Polymerization Mechanisms

The terminal double bond in the undec-10-enoate portion of the molecule is a site of significant reactivity, allowing for a range of addition and polymerization reactions. libretexts.org This functionality makes this compound and similar esters valuable building blocks for creating more complex molecules and polymers.

Addition Reactions: The terminal alkene can undergo various addition reactions.

Hydroboration-Oxidation : This two-step reaction can be used to introduce a hydroxyl group at the terminal carbon (anti-Markovnikov addition). The hydroboration of methyl undec-10-enoate with borane (B79455) dimethyl sulfide (B99878) (BMS) proceeds selectively at the carbon-carbon double bond, leaving the ester group intact under controlled conditions. eujournal.org Subsequent oxidation yields the corresponding terminal alcohol.

Halogenation : Olefinic fatty esters like methyl undec-10-enoate react with N-halosuccinimides (e.g., NBS) to form halogenated derivatives, which can serve as intermediates for further synthesis. researchgate.net

Oxidative Cyanation : The terminal alkene of methyl undec-10-enoate has been shown to be a competent substrate in copper-catalyzed oxidative cyanation reactions, demonstrating its ability to participate in C-C bond-forming reactions to introduce a nitrile group. nih.gov

Isomerization : The terminal double bond can be isomerized to an internal position. For instance, undec-10-en-1-yl propionate, a similar ester, can be converted to internal (Z)-2-alkenes using a molybdenum complex as a catalyst. acs.org

Polymerization Mechanisms: The presence of the terminal double bond makes undec-10-enoate esters suitable monomers for polymerization, particularly through Acyclic Diene Metathesis (ADMET). ADMET polymerization is a step-growth condensation polymerization for synthesizing unsaturated polymers. mdpi.com

ADMET Polymerization : Esters containing two terminal double bonds, such as allyl undec-10-enoate, can be polymerized using Grubbs' ruthenium catalysts. researchgate.net This reaction proceeds by the metathesis of the terminal olefins, releasing ethylene (B1197577) gas and forming a long-chain unsaturated polyester. The degree of polymerization can be significant, leading to high molecular weight polymers. mdpi.comresearchgate.net Research has shown that various diesters derived from undec-10-enoic acid can be used in ADMET to create biobased polyesters. mdpi.comrsc.org The properties of the resulting polymers can be tuned by copolymerization with other dienes. mdpi.com One study noted that the polymerization of allyl undec-10-enoate may proceed indirectly through a ring-closing metathesis (RCM) to form a macrocycle, which then undergoes entropically driven ring-opening polymerization (ED-ROMP). researchgate.net

The reactivity of the olefinic group is summarized in the table below.

Table 1: Reactivity of the Olefinic Moiety in Undec-10-enoate Esters

| Reaction Type | Reagents/Catalyst | Product Type | Reference(s) |

|---|

Derivatives and Structural Analogues of Isopentyl Undec 10 Enoate

Saturated and Unsaturated Ester Analogues of Undec-10-enoic Acid

Undec-10-enoic acid, a monounsaturated fatty acid typically derived from the pyrolysis of castor oil, serves as a foundational building block for numerous ester analogues. chemicalbook.comscirp.orgsemanticscholar.org The carboxyl group of undec-10-enoic acid can be readily esterified with a wide variety of alcohols to produce a family of unsaturated esters, each with distinct properties. The process of transesterification is also employed to convert one ester, such as methyl or ethyl 10-undecenoate, into different ester analogues by reacting it with other alcohols. acs.orgacs.org

Research has demonstrated the synthesis of various undec-10-enoate (B1210307) esters using different alcohol moieties. These serve as important intermediates and monomers for further chemical synthesis. innovareacademics.incsic.esrsc.org

Table 1: Examples of Unsaturated Ester Analogues of Undec-10-enoic Acid

| Ester Name | Alcohol Moiety |

| Methyl undec-10-enoate | Methanol |

| Ethyl 10-undecenoate | Ethanol |

| Allyl undec-10-enoate | Allyl alcohol |

| 10-Undecen-1-yl 10-undecenoate | 10-Undecen-1-ol |

| 2-Ethylhexyl undec-10-enoate | 2-Ethylhexanol |

| Neopentyl glycol di(undec-10-enoate) | Neopentyl glycol |

| Trimethylolpropane (B17298) tri(undec-10-enoate) | Trimethylolpropane |

| 4-allyl-2-methoxyphenyl 10-undecenoate | 4-allyl-2-methoxyphenol (Eugenol) |

A key structural modification of these unsaturated esters is the hydrogenation of the terminal carbon-carbon double bond. This reaction converts the unsaturated undec-10-enoate esters into their corresponding saturated analogues, which are esters of undecanoic acid. This conversion is often performed after polymerization to yield saturated polyesters with different physical properties, such as higher melting temperatures. acs.org The saturated fatty acid, undecanoic acid, is also used in analytical chemistry as an internal standard for the quantification of fatty acid derivatives. mdpi.com

Table 2: Corresponding Saturated Analogues via Hydrogenation

| Unsaturated Ester | Saturated Analogue |

| Isopentyl undec-10-enoate | Isopentyl undecanoate |

| Methyl undec-10-enoate | Methyl undecanoate |

| Ethyl 10-undecenoate | Ethyl undecanoate |

| Allyl undec-10-enoate | Propyl undecanoate |

| 10-Undecen-1-yl 10-undecenoate | Undecyl undecanoate |

Functionalized Derivatives for Material Science Applications

The terminal double bond in this compound and its analogues is a reactive site that allows for extensive functionalization, leading to the development of advanced materials. These derivatives are particularly significant in the field of polymer chemistry and material science.

A primary application is in Acyclic Diene Metathesis (ADMET) polymerization. researchgate.net Various α,ω-diene monomers derived from undec-10-enoic acid, such as bis(undec-10-enoate)s of diols like 1,4-butanediol (B3395766) or isosorbide, are used to synthesize high-molecular-weight unsaturated polyesters. acs.org Monomers like 4-allyl-2-methoxyphenyl 10-undecenoate and allyl undec-10-enoate are also employed in ADMET to produce novel polyesters. rsc.orgresearchgate.netrsc.org The properties of these polymers can be further tailored by incorporating tri-functional cross-linkers, such as glycerol (B35011) tris(undec-10-enoate), to create soluble network biobased polyesters with enhanced tensile properties. mdpi.com In some polymerization reactions, methyl 10-undecenoate can act as a chain-stopper, which helps in controlling the molecular weight of the resulting polymer. sigmaaldrich.com

Beyond polymerization, the double bond can be modified for other material applications.

Epoxidation : Unsaturated esters like 2-ethylhexyl undec-10-enoate can be epoxidized to produce a novel class of bio-lubricants. These epoxidized derivatives, such as those derived from neopentyl glycol and trimethylolpropane esters, exhibit high viscosity indices and low pour points, making them suitable for eco-friendly lubricant formulations. csic.es

Hydrosilylation : Methyl 10-undecenoate can be used to modify silicone monomers through hydrosilylation, a reaction that forms silicon-carbon bonds. This process is used to prepare functionalized silicone nano/microstructures. sigmaaldrich.com

Aminocarbonylation : In the presence of a palladium catalyst, unsaturated esters can undergo aminocarbonylation to synthesize α,ω-ester amides, which are bifunctional molecules with potential applications as polymer precursors. sigmaaldrich.com

Grafting : Undec-10-enoic acid can be chemically grafted onto biopolymers like hyaluronan. This creates an amphiphilic derivative that can be used for encapsulation and chemical crosslinking in biomedical applications. mdpi.com

Surfactant Synthesis : Methyl undec-10-enoate has been used as a starting material for the synthesis of gemini (B1671429) surfactants through cohalogenation with N-halosuccinimides and dimercaptoethane. researchgate.net

Table 3: Functionalization of Undec-10-enoate Derivatives for Material Science

| Functionalization Method | Derivative Example | Application |

| ADMET Polymerization | Bis(undec-10-enyl)isosorbide diester | Biobased polyesters mdpi.com |

| Cross-linking | Glycerol tris(undec-10-enoate) | Network polymers with improved tensile properties mdpi.com |

| Epoxidation | Epoxidized TMP tri(undec-10-enoate) | Bio-lubricant base stocks csic.es |

| Hydrosilylation | Product of methyl 10-undecenoate and silicone monomer | Silicone nano/microstructures sigmaaldrich.com |

| Aminocarbonylation | α,ω-ester amides | Bifunctional polymer precursors sigmaaldrich.com |

| Polymer Grafting | Undecenoyl-Hyaluronan | Biomedical materials for encapsulation mdpi.com |

Isomers and Stereochemical Variants of this compound

The term "isomer" refers to molecules that share the same molecular formula but have different arrangements of atoms. For this compound, isomerism can arise from both the alcohol (isopentyl) and the fatty acid (undec-10-enoate) portions of the molecule.

The "isopentyl" group (also known as isoamyl) is structurally 3-methylbutyl. However, other alcohols with the same chemical formula (C₅H₁₂O) exist and are isomers of isopentyl alcohol. Esterification of undec-10-enoic acid with these isomeric alcohols would result in esters that are structural isomers of this compound. For instance, neopentyl alcohol (2,2-dimethylpropan-1-ol) is an isomer of isopentyl alcohol, and its ester with undec-10-enoic acid, neopentyl undec-10-enoate, would be an isomer of this compound. The use of neopentyl glycol to form a di-ester of undec-10-enoic acid has been reported. csic.es

Table 4: Isomers of Pentanol (C₅H₁₂O)

| Isomer Name | Structure |

| 1-Pentanol (n-pentyl alcohol) | CH₃(CH₂)₄OH |

| 2-Methylbutan-1-ol | CH₃CH₂CH(CH₃)CH₂OH |

| 3-Methylbutan-1-ol (Isopentyl alcohol) | (CH₃)₂CHCH₂CH₂OH |

| 2,2-Dimethylpropan-1-ol (Neopentyl alcohol) | (CH₃)₃CCH₂OH |

| 2-Pentanol | CH₃CH(OH)CH₂CH₂CH₃ |

| 3-Pentanol | CH₃CH₂CH(OH)CH₂CH₃ |

| 3-Methylbutan-2-ol | (CH₃)₂CHCH(OH)CH₃ |

| 2-Methylbutan-2-ol | CH₃CH₂C(OH)(CH₃)₂ |

Regarding stereochemistry, this compound itself is an achiral molecule and does not have stereoisomers. The terminal position of the double bond (at C-10) means it cannot exhibit geometric (cis/trans or E/Z) isomerism. However, stereocenters can be introduced into the molecule through chemical reactions. For example, reactions such as epoxidation or dihydroxylation of the double bond would create chiral centers at C-10 and C-11, resulting in stereoisomeric products.

While undec-10-enoic acid lacks geometric isomers, related non-terminal unsaturated ester analogues can exhibit this form of stereochemistry. For instance, research on but-2-enyl-type boronates shows that they exist as an equilibrium mixture of Z- and E- isomers at room temperature. thieme-connect.de This illustrates that a simple shift in the double bond position within the fatty acid chain can introduce stereochemical complexity.

Analytical Methodologies for Isopentyl Undec 10 Enoate Characterization

Chromatographic Separation Techniques for Isopentyl Undec-10-enoate (B1210307)

Chromatography is an indispensable tool for the isolation and purification of Isopentyl undec-10-enoate. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is dictated by the compound's volatility and the analytical objective.

High-Performance Liquid Chromatography (HPLC) Method Development

Given its ester nature, this compound can be effectively analyzed using reverse-phase HPLC. nih.govaocs.org Method development would focus on optimizing the separation from potential impurities or other components in a mixture. A typical approach would involve a C18 column, which separates compounds based on their hydrophobicity. nih.govaocs.orgoup.com

A gradient elution is often preferred over an isocratic method for complex samples to ensure adequate separation of all components. The mobile phase would likely consist of a mixture of acetonitrile and water or methanol and water. nih.govoup.com The proportion of the organic solvent would be gradually increased during the run to elute more hydrophobic compounds like this compound. Detection is commonly achieved using a UV detector, especially if the compound is derivatized to enhance its chromophoric properties, or a refractive index detector for non-derivatized samples. dtic.milnih.govtandfonline.comcerealsgrains.org

| Parameter | Condition |

|---|---|

| Column | Reverse-Phase C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start at 70% B, increase to 100% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm or Refractive Index |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Compound Analysis

As a volatile ester, this compound is well-suited for analysis by Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection and identification. mdpi.comweebly.comnih.gov The choice of the stationary phase for the GC column is critical for achieving good separation. A non-polar or mid-polarity column, such as one with a phenyl-methylpolysiloxane stationary phase, is typically employed for the analysis of fatty acid esters. nih.gov

The oven temperature program is optimized to ensure the separation of this compound from other volatile components in the sample. The program typically starts at a lower temperature, which is then ramped up to a higher temperature to elute the less volatile compounds. researchgate.net The injector and detector temperatures are set high enough to ensure complete vaporization of the sample and prevent condensation.

| Parameter | Condition |

|---|---|

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium, constant flow rate of 1 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | Initial temperature 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 280 °C (FID) or MS transfer line at 280 °C |

| Injection Volume | 1 µL (split or splitless) |

Spectroscopic Characterization of this compound

Spectroscopic techniques are pivotal for the unequivocal identification and structural elucidation of this compound. Each method provides unique information about the molecule's functional groups and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.

In the ¹H NMR spectrum, distinct signals are expected for the protons of the isopentyl group and the undec-10-enoate chain. The terminal vinyl protons of the undecenoate moiety would appear in the downfield region (around 4.9-5.8 ppm). The protons on the carbon adjacent to the ester oxygen (the -OCH₂- group of the isopentyl part) would also be deshielded and appear around 4.1 ppm. The remaining aliphatic protons would resonate in the upfield region of the spectrum.

The ¹³C NMR spectrum would show a characteristic signal for the ester carbonyl carbon in the range of 170-185 ppm. libretexts.org The carbons of the double bond would appear between 114 and 140 ppm. The carbon of the -OCH₂- group in the isopentyl chain would be found around 60-65 ppm, and the other aliphatic carbons would have signals in the upfield region. libretexts.orgpressbooks.puboregonstate.edu

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Ester Carbonyl (C=O) | - | ~174 |

| -CH=CH₂ | ~5.8 | ~139 |

| -CH=CH₂ | ~4.9-5.0 | ~114 |

| -O-CH₂- (Isopentyl) | ~4.1 | ~63 |

| -CH₂-C=O | ~2.3 | ~34 |

| Aliphatic -CH₂- and -CH- | ~1.3-1.7 | ~22-38 |

| -CH(CH₃)₂ (Isopentyl) | ~1.7 | ~25 |

| -CH(CH₃)₂ (Isopentyl) | ~0.9 | ~22 |

Mass Spectrometry (MS) Applications

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of this compound, which aids in its identification. When analyzed by Electron Ionization (EI) Mass Spectrometry, the molecule will undergo characteristic fragmentation.

The molecular ion peak [M]⁺ should be observable, confirming the molecular weight of the compound. A prominent fragmentation pathway for esters is the cleavage of the bond next to the carbonyl group, leading to the loss of the alkoxy group (-OR). libretexts.org In this case, the loss of the isopentoxy group would result in a significant fragment ion. Another common fragmentation is the McLafferty rearrangement, which is characteristic of long-chain esters and can provide further structural information. Fragmentation of the long alkyl chain will also produce a series of ions separated by 14 mass units, corresponding to the loss of -CH₂- groups. libretexts.org

| m/z | Possible Fragment Identity |

|---|---|

| 254 | [M]⁺ (Molecular Ion) |

| 183 | [M - C₅H₁₁O]⁺ |

| 169 | [Undec-10-enoyl cation]⁺ |

| 71 | [Isopentyl cation]⁺ |

| 55, 69, 83... | Fragments from the undecenoate chain |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The IR spectrum will be dominated by a strong absorption band corresponding to the stretching vibration of the ester carbonyl group (C=O). This peak is typically observed in the range of 1735-1750 cm⁻¹. orgchemboulder.comrockymountainlabs.comlibretexts.org

Another key feature will be the absorptions associated with the terminal double bond. The C=C stretching vibration will appear around 1640 cm⁻¹. orgchemboulder.comspectroscopyonline.com The stretching vibrations of the vinylic C-H bonds (=C-H) will be observed just above 3000 cm⁻¹ (typically around 3070 cm⁻¹), which distinguishes them from the aliphatic C-H stretches that appear just below 3000 cm⁻¹. orgchemboulder.comlibretexts.orgpressbooks.pub The C-O stretching vibrations of the ester group will give rise to one or two bands in the region of 1000-1300 cm⁻¹. orgchemboulder.comrockymountainlabs.com

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| C-H (sp², alkene) | ~3070 |

| C-H (sp³, alkane) | 2850-2960 |

| C=O (ester) | 1735-1750 |

| C=C (alkene) | ~1640 |

| C-O (ester) | 1000-1300 |

| =C-H bend (alkene) | 910-990 |

Purity Assessment and Quantitative Analysis of this compound

The determination of purity and the precise quantification of this compound are critical for its application in various fields. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography with Flame Ionization Detection (GC-FID) are two of the most robust and widely employed analytical techniques for these purposes.

High-Performance Liquid Chromatography offers a reliable method for assessing the purity of this compound. A reverse-phase (RP) HPLC method can be utilized for the separation of the compound from potential impurities. sielc.com The mobile phase for such a separation typically consists of a mixture of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid. sielc.com For applications that require interfacing with mass spectrometry (MS), phosphoric acid is generally substituted with a volatile acid such as formic acid. sielc.com The scalability of this liquid chromatography method allows for its use in both analytical-scale purity checks and preparative-scale isolation of impurities. sielc.com

Gas Chromatography with a Flame Ionization Detector (GC-FID) is a highly effective and reliable technique for the quantitative analysis of fatty acid esters like this compound. nih.gov The FID is well-suited for detecting organic compounds and exhibits a wide linear dynamic range with a response that is proportional to the quantity of the compound being analyzed. nih.gov For quantitative analysis, the peak area of the analyte in the chromatogram is integrated and compared against a calibration curve generated from standards of known concentration. The purity of the ester can be estimated by comparing the relative peak area of the main compound to the total area of all peaks in the chromatogram. Due to the low volatility of the ester, derivatization is often not required, unlike for free fatty acids.

Below are representative parameters for the analysis of this compound using HPLC and GC-FID.

Table 1: Representative Analytical Methodologies for Purity Assessment and Quantitative Analysis

| Parameter | HPLC Method | GC-FID Method |

|---|---|---|

| Column | Newcrom R1 (Reverse Phase) sielc.com | Supelco® Omegawax or similar PEG stationary phase column (e.g., 30 m x 0.53 mm ID, 0.5 µm) |

| Mobile Phase/Carrier Gas | Acetonitrile, Water, and Phosphoric Acid sielc.com | Helium or Hydrogen science-share.com |

| Detector | UV or Mass Spectrometry (MS) | Flame Ionization Detector (FID) nih.govjppres.com |

| Typical Oven Temperature Program | N/A (Isocratic or Gradient Elution) | Initial hold at 70°C, ramp up to 240°C |

| Injector Temperature | N/A | 250°C science-share.com |

| Detector Temperature | N/A | 280°C science-share.com |

| Quantitative Principle | External or Internal Standard Calibration based on Peak Area | Peak Area Normalization or Internal/External Standard Calibration jppres.com |

Methodologies for Detection of this compound in Complex Matrices

Detecting and quantifying this compound in complex matrices, such as food products, essential oils, and biological samples, necessitates highly sensitive and selective analytical methods. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the predominant technique for this purpose due to its excellent separation capabilities and definitive identification power.

GC-MS combines the high-resolution separation of gas chromatography with the precise mass analysis of mass spectrometry. This allows for the effective separation of this compound from other volatile and semi-volatile components within a complex mixture. The identification of the compound is achieved by comparing its retention time and the fragmentation pattern in its mass spectrum with that of a known standard or a reference library, such as the NIST Mass Spectrometry Data Center. nih.gov For enhanced selectivity and sensitivity, especially in matrices with high background interference, tandem mass spectrometry (GC-MS/MS) can be employed. This technique monitors specific precursor-to-product ion transitions, significantly reducing chemical noise and improving detection limits.

Sample preparation is a critical step for the analysis of complex matrices. Techniques such as solid-phase extraction (SPE) are often used to clean up the sample and concentrate the analyte of interest before injection into the GC-MS system. For volatile compounds in food simulants, a salt-assisted liquid-liquid extraction can be an effective sample preparation method.

The following table outlines typical parameters for the detection of this compound in complex matrices using GC-MS.

Table 2: Representative GC-MS Parameters for Detection in Complex Matrices

| Parameter | GC-MS Method |

|---|---|

| Column | Rtx-5MS or similar low-bleed 5% diphenyl / 95% dimethyl polysiloxane column mdpi.com |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.37 mL/min) mdpi.com |

| Injection Mode | Split or Splitless, depending on concentration |

| Injector Temperature | 280°C mdpi.com |

| Oven Temperature Program | Temperature ramp designed to separate components based on boiling points (e.g., initial hold, ramp at 5°C/min) |

| Mass Spectrometer | Single Quadrupole or Triple Quadrupole (for MS/MS) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temperature | 230°C |

| Mass Range | m/z 35-500 mdpi.com |

| Identification | Comparison of retention time and mass spectrum with reference standards or libraries nih.gov |

Biological Activity and Biotransformation Research of Isopentyl Undec 10 Enoate

Microbial Metabolism and Biosynthesis Pathways

The formation of isopentyl undec-10-enoate (B1210307) in biological systems is primarily understood through the study of microbial fermentation, particularly by yeasts, and the biotransformation of its constituent parts: isopentyl alcohol (also known as isoamyl alcohol) and undec-10-enoic acid (undecylenic acid).

Yeasts are prolific producers of a wide array of esters and other volatile compounds that contribute significantly to the aroma profiles of fermented products like wine and beer. mdpi.comnih.gov Esters are mainly formed during fermentation through the enzymatic esterification of an alcohol and an acyl-CoA, which is derived from a fatty acid. mdpi.com The synthesis of these compounds is influenced by the yeast species and strain, as well as fermentation conditions such as temperature, aeration, and nutrient availability. mdpi.comnih.gov

While isopentyl undec-10-enoate is not always individually reported in all aroma profiles, its precursors are well-known products of yeast metabolism. Isoamyl alcohol is a common higher alcohol produced by Saccharomyces cerevisiae and other non-Saccharomyces yeasts, such as those from the genus Williopsis, contributing to malty or fragrant aromas. mdpi.comnih.govcirad.fr The production of various fatty acid ethyl esters, including ethyl decanoate (B1226879) and ethyl octanoate, is also a hallmark of yeast fermentation. mdpi.comfrontiersin.org The presence of both the necessary alcohol (isoamyl alcohol) and the enzymatic machinery for esterification suggests the potential for this compound biosynthesis. For instance, ethyl undec-10-enoate, a closely related ester, has been identified as a volatile compound in wine fermented with different S. cerevisiae strains. mdpi.com

Below is an interactive data table summarizing key aroma compounds produced by yeasts that are related to this compound either as precursors or as structurally similar esters.

| Compound | Precursor/Related Ester | Typical Aroma Descriptor | Producing Yeast (Example) |

| Isoamyl Alcohol | Alcohol Precursor | Malty, Banana, Fragrant | Saccharomyces cerevisiae, Pichia kudriavzevii mdpi.comcirad.fr |

| Isoamyl Acetate (B1210297) | Related Isoamyl Ester | Banana, Fruity | Williopsis saturnus, Saccharomyces cerevisiae nih.govfrontiersin.org |

| Ethyl Undec-10-enoate | Related Undecenoate Ester | Not specified | Saccharomyces cerevisiae mdpi.com |

| Ethyl Octanoate | Related Fatty Acid Ester | Fruity | Saccharomyces cerevisiae cirad.frfrontiersin.org |

| Ethyl Decanoate | Related Fatty Acid Ester | Fruity | Saccharomyces cerevisiae, Pichia kudriavzevii cirad.frfrontiersin.org |

| Phenylethyl Acetate | Related Acetate Ester | Floral, Rose | Williopsis saturnus nih.gov |

This table is generated based on data from multiple sources. mdpi.comnih.govcirad.frfrontiersin.orgfrontiersin.org

The biosynthesis of complex molecules like this compound can also be achieved through the biotransformation of precursor fatty acids and esters using whole-cell biocatalysts or isolated enzymes. Undec-10-enoic acid (undecylenic acid) is commercially produced via the pyrolysis of ricinoleic acid, which is derived from castor oil. wikipedia.org Microbial systems, particularly engineered strains of Escherichia coli and yeast like Candida tropicalis, have been developed to perform various modifications on fatty acids. rsc.orgacs.org

Research has demonstrated the successful biotransformation of ricinoleic acid into valuable derivatives using engineered E. coli expressing enzymes like alcohol dehydrogenase (ADH) and Baeyer-Villiger monooxygenase (BVMO). rsc.orgresearchgate.net These enzymatic pathways can convert fatty acids into hydroxy fatty acids, keto acids, and esters. researchgate.net Similarly, Candida tropicalis has been used for the direct biotransformation of nonanoic acid and its esters into azelaic acid, showcasing the capability of this yeast to perform terminal oxidation of fatty acids. acs.org While direct biotransformation to this compound is not explicitly detailed, these studies establish a strong precedent for the microbial conversion of undec-10-enoic acid or related precursors into various ester forms.

The table below outlines key biotransformation processes involving related fatty acids.

| Substrate | Biocatalyst | Key Enzymes | Product(s) |

| Ricinoleic Acid | E. coli (recombinant) | Alcohol Dehydrogenase (ADH), Baeyer-Villiger Monooxygenase (BVMO) | (Z)-11-(heptanoyloxy)undec-9-enoic acid researchgate.net |

| Nonanoic Acid / Ethyl Nonanoate | Candida tropicalis | ω-oxidation pathway enzymes | Azelaic Acid (Nonanedioic acid) acs.org |

| Decanoic Acid Methyl Ester | Not specified | Not specified | Sebacic Acid (Decanedioic acid) acs.org |

This table summarizes findings from biotransformation research. acs.orgresearchgate.net

Role as a Semiochemical or Signaling Molecule in Model Systems

Semiochemicals are chemical signals that mediate interactions between organisms. mdpi.com This broad category includes pheromones (intraspecific communication) and allelochemicals (interspecific communication). mdpi.com The chemical diversity of these signaling molecules is vast, encompassing a range of compounds including hydrocarbons, alcohols, aldehydes, and esters. mdpi.com

Many insect species, particularly tephritid fruit flies and moths, utilize complex blends of volatile esters as sex or aggregation pheromones. mdpi.com The specific composition and ratio of these compounds ensure species-specific signaling. mdpi.com While this compound has not been definitively identified as a specific pheromone in a model system, its chemical structure is highly consistent with known semiochemicals. It is an ester composed of a common insect-produced alcohol (isoamyl alcohol) and a long-chain unsaturated fatty acid derivative (undec-10-enoate). Fatty acids and their derivatives are known components of insect cuticular waxes and can act as low-volatility pheromones or pheromone precursors. mdpi.com Given that compounds like acetate esters and other fatty acid esters are critical components of pheromone blends, it is plausible that this compound could function as a semiochemical, potentially as part of a larger, more complex signaling bouquet in an as-yet-unstudied organism.

Mechanistic Studies of Biological Interactions in In Vitro Models

In vitro studies provide a controlled environment to investigate the specific molecular mechanisms by which a compound exerts a biological effect. For this compound, mechanistic insights can be inferred from studies on its parent compound, undecylenic acid, and other structurally similar fatty acid esters.

Undecylenic acid is known for its antifungal properties, particularly against Candida albicans. wikipedia.org Mechanistic studies have shown that it can inhibit the yeast-to-hyphal transition, a key virulence factor, by interfering with fatty acid biosynthesis. wikipedia.org This activity is dependent on the carbon chain length of the fatty acid. wikipedia.org

Furthermore, various natural and synthetic esters have been evaluated in vitro for their inhibitory effects on key metabolic enzymes. For example, certain ester compounds isolated from seaweeds have demonstrated potent inhibitory activity against α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion. cmfri.org.in The European Food Safety Authority (EFSA) has evaluated numerous straight- and branched-chain unsaturated esters used as flavouring agents. wiley.com The general metabolic pathway for these esters involves hydrolysis into their constituent alcohol and carboxylic acid, which are then expected to enter standard metabolic pathways like the fatty acid cycle. wiley.com

Therefore, in vitro studies on this compound could be designed to investigate several potential mechanisms:

Antifungal Activity: Assessing its ability to inhibit fungal growth and morphogenesis, similar to its parent acid.

Enzyme Inhibition: Screening for inhibitory activity against metabolic enzymes such as lipases, glucosidases, or amylases.

Cytotoxicity: Evaluating its effect on various cell lines to understand its general biocompatibility and potential for targeted cellular interactions.

These focused in vitro models would be essential for elucidating the specific biological functions and potential applications of this compound.

Applications in Chemical Research and Development

Use as a Chemical Intermediate in Organic Synthesis

The unique structure of isopentyl undec-10-enoate (B1210307) makes it a valuable intermediate in organic synthesis. The terminal double bond and the ester functionality allow for a variety of chemical transformations, enabling the construction of more complex molecular architectures.

The undec-10-enoate backbone is a known precursor in the synthesis of biologically active molecules. For instance, undec-10-enoic acid, the parent acid of this ester, is a starting material in the asymmetric synthesis of the sex pheromone of Euproctis pseudoconspersa (Strand) mdpi.com. The synthesis involves the transformation of the carboxylic acid and subsequent modifications of the terminal alkene, highlighting the utility of the C11 unsaturated chain in building complex natural products mdpi.com.

Esters of undec-10-enoic acid, such as the closely related 2-methylbutyl undec-10-enoate, are utilized as precursors in the synthesis of other complex organic molecules smolecule.com. The terminal alkene can undergo various reactions such as epoxidation, dihydroxylation, or cleavage to introduce new functional groups. The ester group, on the other hand, can be hydrolyzed to the corresponding carboxylic acid or undergo transesterification to generate different esters. It can also be reduced to an alcohol, further expanding the synthetic possibilities. These reactions are fundamental in organic synthesis, allowing chemists to strategically build molecules with desired properties and functionalities smolecule.com.

Integration in Polymer Chemistry and Material Science

The presence of a terminal double bond in isopentyl undec-10-enoate makes it a suitable monomer for polymerization reactions, leading to the formation of novel polymers and materials with specific properties.

Derivatives of undec-10-enoic acid are key components in the synthesis of advanced biobased polymers. For example, glycerol (B35011) tris(undec-10-enoate) has been used as a tri-arm crosslinker in the acyclic diene metathesis (ADMET) polymerization of bis(undec-10-enyl)isosorbide diester mdpi.com. This process yields soluble network biobased aliphatic polyesters. The incorporation of the undec-10-enoate-based crosslinker was shown to significantly improve the tensile properties of the resulting polymer films compared to their linear counterparts mdpi.com.

Furthermore, methyl 10-undecenoate, another ester of undec-10-enoic acid, has been established as a valuable raw material for the synthesis of renewable semi-crystalline polyesters and poly(ester-amide)s rsc.org. Through reactions like transesterification, amidation, and thiol-ene additions, a variety of diols containing ester and amide linkages can be synthesized from methyl 10-undecenoate. These diols are then polymerized with a bio-based methyl diester to create high molecular weight polymers, demonstrating the versatility of the undecenoate structure in creating a range of polymeric materials rsc.org.

The integration of such fatty acid-derived monomers into polymers is a significant area of research in the development of sustainable materials. These bio-based polymers offer a potential alternative to traditional petroleum-based plastics, contributing to a more circular economy researchgate.net. The specific properties of the resulting polymers can be tailored by the choice of the alcohol moiety of the ester, making compounds like this compound interesting candidates for creating materials with unique characteristics.

Research Standards and Reference Materials for this compound

The availability of high-purity reference materials is crucial for accurate analytical measurements and for ensuring the quality and reproducibility of research findings. For this compound, this would involve having a well-characterized standard for use in method validation, calibration of instruments, and as a quality control material aocs.org.

While a specific certified reference material (CRM) for this compound is not widely listed, analytical standards for its constituent parts, undec-10-enoic acid and isopentyl alcohol (isoamyl alcohol), are available. For example, 10-Undecenoic acid is available as an analytical standard americanchemicalsuppliers.com. Similarly, isopentyl acetate (B1210297) is sold as an analytical standard with a specified purity, which is crucial for its use in gas chromatography (GC) based techniques sigmaaldrich.com.

A certified reference material for this compound would typically be produced by a laboratory accredited to ISO 17034, which outlines the general requirements for the competence of reference material producers lgcstandards.comauftragssynthese.com. The Certificate of Analysis (CoA) for such a standard would provide comprehensive information, including:

Certified Value and Uncertainty: The certified concentration or purity of the compound along with the associated measurement uncertainty, typically reported with a 95% confidence interval lgcstandards.com.

Traceability: Information on the traceability of the certified value to national or international standards, often via an unbroken chain of comparisons lgcstandards.com.

Homogeneity and Stability: Data demonstrating that the material is homogeneous throughout the batch and stable for a defined period under specified storage conditions aocs.orglgcstandards.com.

Analytical Methods: A description of the analytical methods used for characterization and certification aocs.org.

Intended Use: Clear instructions on the intended use of the reference material, such as for calibration, quality control, or method validation aocs.orgreccs.or.jp.

The availability of such a standard would be invaluable for researchers in fields like flavor and fragrance analysis, polymer science, and environmental monitoring, where accurate identification and quantification of this compound may be required.

Q & A

Q. Optimization Strategies :

- Use molecular sieves to remove water and shift equilibrium toward ester formation .

- Compare catalytic efficiency: Lipases (e.g., Candida antarctica) offer higher selectivity but lower turnover than sulfuric acid .

Q. Methodological Answer :

Q. Best Practices :

- Use deuterated solvents (CDCl₃) for NMR to avoid interference .

- Calibrate GC-MS with authentic standards to resolve isomer peaks (e.g., positional isomers of undecenoate) .

Advanced: How does the stereochemical environment influence this compound’s reactivity in catalytic hydrogenation?

Methodological Answer :

The terminal alkene (C10–C11) undergoes hydrogenation to form saturated derivatives. Key variables include:

- Catalyst Selectivity : Pd/C vs. Raney Ni for partial vs. full hydrogenation .

- Solvent Effects : Polar aprotic solvents (e.g., THF) enhance catalyst activity compared to non-polar solvents .

- Kinetic Monitoring : Use in-situ FT-IR or GC to track alkene conversion and avoid over-hydrogenation .

Data Contradiction Analysis :

Conflicting reports on reaction rates may arise from impurities in the alkene substrate or catalyst deactivation. Replicate experiments with rigorously dried solvents and fresh catalysts to resolve discrepancies .

Advanced: What computational models predict the thermodynamic stability of this compound in solvent systems?

Q. Methodological Answer :

- Molecular Dynamics (MD) Simulations : Analyze solvation shells in polar (e.g., ethanol) vs. non-polar (e.g., hexane) solvents to predict solubility .

- Density Functional Theory (DFT) : Calculate bond dissociation energies (e.g., C=O vs. C=C) to assess susceptibility to hydrolysis or oxidation .

Validation :

Compare simulated data with experimental DSC (melting point) and HPLC retention times. Discrepancies >5% require re-evaluation of force-field parameters .

Basic: How can researchers mitigate isomerization during the synthesis of this compound?

Q. Methodological Answer :

- Low-Temperature Synthesis : Conduct reactions below 100°C to prevent alkene migration .

- Radical Inhibitors : Add BHT (butylated hydroxytoluene) to suppress free-radical isomerization .

- Analytical Cross-Check : Use GC-MS to detect isomers (e.g., undec-9-enoate) and adjust conditions accordingly .

Advanced: What are the challenges in correlating this compound’s structure with its biological activity in antimicrobial studies?

Q. Methodological Answer :

- Structure-Activity Relationship (SAR) : Test derivatives with modified alkene positions or ester groups.

- Bioassay Design : Use standardized MIC (Minimum Inhibitory Concentration) assays against Gram-positive/-negative bacteria. Control for solvent toxicity (e.g., DMSO) .

- Data Interpretation : Confounding factors (e.g., cell membrane permeability) require multivariate analysis (ANOVA) to isolate the ester’s effect .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.